3-Bromo-4-(cyclopentyloxy)benzonitrile
Description
3-Bromo-4-(cyclopentyloxy)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 3-position and a cyclopentyloxy group at the 4-position of the benzene ring. Benzonitriles are widely utilized in pharmaceuticals and agrochemicals as intermediates due to their versatility in functionalization. The cyclopentyloxy substituent introduces steric bulk and lipophilicity, which can influence binding affinity in drug candidates, particularly kinase inhibitors .
Properties
IUPAC Name |
3-bromo-4-cyclopentyloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-7-9(8-14)5-6-12(11)15-10-3-1-2-4-10/h5-7,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWEQSPVABQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopentyloxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and cyclopentanol.
Etherification: The hydroxyl group of 4-hydroxybenzonitrile is reacted with cyclopentanol in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)benzonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-Bromo-4-(cyclopentyloxy)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-(cyclopentyloxy)benzonitrile.
Reduction: 3-Bromo-4-(cyclopentyloxy)benzylamine.
Oxidation: 3-Bromo-4-(cyclopentyloxy)benzoic acid.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-4-(cyclopentyloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and coupling reactions, making it valuable in the development of new materials and compounds.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which 3-Bromo-4-(cyclopentyloxy)benzonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzonitrile Core
Key structural analogs differ in the nature of the substituents at the 3- and 4-positions, impacting physicochemical properties and reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
